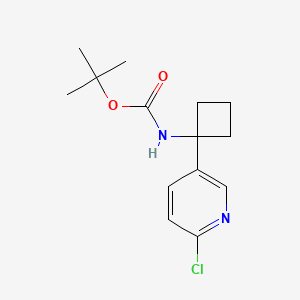

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate

Description

Chemical Classification and Nomenclature

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a synthetic organic compound classified as a carbamate derivative due to its carbamate functional group (>N−C(=O)−O−). Its systematic IUPAC name reflects three structural components:

- Tert-butyl group : A branched alkyl group ((CH₃)₃C−) attached to the carbamate oxygen.

- Cyclobutyl scaffold : A four-membered carbocyclic ring fused to the carbamate nitrogen.

- 6-Chloropyridin-3-yl substituent : A chlorinated pyridine ring attached to the cyclobutane.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1887059-70-2 | |

| Molecular Formula | C₁₄H₁₉ClN₂O₂ | |

| Molecular Weight | 282.77 g/mol | |

| SMILES | CC(C)(C)OC(=O)NC1(CCC1)C1=CN=C(Cl)C=C1 | |

| InChI Key | HBMCLYVUBJJSHQ-UHFFFAOYSA-N |

The compound shares structural similarities with other carbamate-protected amines, such as tert-butyl (6-chloropyridin-3-yl)carbamate, but distinguishes itself through the cyclobutyl spacer, which introduces conformational rigidity.

Historical Context in Carbamate Chemistry

Carbamates emerged as critical functional groups in organic synthesis following the isolation of physostigmine (a natural carbamate) in 1864. The development of synthetic carbamates accelerated in the 20th century with advances in:

- Hofmann and Curtius rearrangements : Early methods for generating carbamates from amides and acyl azides.

- Protecting group strategies : The tert-butyl carbamate (Boc) group became widely adopted for amine protection due to its stability under basic conditions.

- CO₂ utilization : Modern green chemistry approaches, such as coupling amines with CO₂ and alkyl halides.

This compound represents a fusion of these historical advances, combining a Boc-protected amine with a chloropyridine heterocycle—a motif prevalent in agrochemicals and pharmaceuticals.

Significance in Organic Chemistry Research

This compound is pivotal in three research domains:

- Drug Discovery :

- Agrochemical Development :

- Materials Science :

Recent studies highlight its utility in synthesizing quinoxaline derivatives and propamocarb analogs, underscoring its versatility.

Structural Overview and Key Functional Groups

The molecule’s architecture comprises three regions (Figure 1):

1. Tert-Butyl Carbamate (Boc Group):

- Function : Protects the cyclobutyl amine from unwanted reactions.

- Electronic Effects : Electron-donating tert-butyl group stabilizes the carbamate via steric shielding.

2. Cyclobutyl Ring:

- Conformational Restriction : The strained four-membered ring limits rotational freedom, potentially enhancing binding selectivity in drug targets.

- Synthetic Challenges : Ring strain complicates cyclobutane functionalization, requiring precise reaction conditions.

3. 6-Chloropyridin-3-yl Substituent:

- Electrophilic Character : Chlorine at position 6 directs electrophilic substitution to position 2 of the pyridine ring.

- Bioisosteric Potential : Mimics phenyl groups in bioactive molecules while offering improved solubility.

Key Functional Groups:

- Carbamate Ester (R-O-C(=O)-N<) : Participates in hydrogen bonding and hydrolytic cleavage.

- Chloropyridine : Engages in π-π stacking and halogen bonding in molecular recognition.

- Cyclobutane : Imparts torsional strain, influencing molecular geometry and reactivity.

Structural analyses via NMR and X-ray crystallography (where available) confirm the spatial arrangement of these groups.

Properties

IUPAC Name |

tert-butyl N-[1-(6-chloropyridin-3-yl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-13(2,3)19-12(18)17-14(7-4-8-14)10-5-6-11(15)16-9-10/h5-6,9H,4,7-8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCLYVUBJJSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition of its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting normal cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound binds to the active sites of target enzymes, leading to their inhibition. This inhibition can result in the accumulation of substrates and depletion of products in the affected biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s ability to inhibit key metabolic enzymes and disrupt normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting enzymes involved in the metabolism of lipids, carbohydrates, and amino acids. Additionally, this compound can alter metabolite levels by modulating the activity of key regulatory enzymes, leading to changes in the concentrations of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical applications.

Biological Activity

Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C11H14ClN2O2

- Molecular Weight : 242.70 g/mol

- CAS Number : 285119-72-4

- Structure : The compound features a tert-butyl group attached to a cyclobutyl moiety, which is further substituted with a 6-chloropyridin-3-yl group and a carbamate functional group.

The biological activity of this compound can be attributed to its structural components, particularly the chloropyridine and cyclobutane moieties. These structures enhance lipophilicity and metabolic stability, which are crucial for bioactivity.

Lipophilicity and Metabolic Stability

Research indicates that modifications in the tert-butyl group can significantly influence the lipophilicity and metabolic stability of bioactive compounds. For instance, replacing the tert-butyl group with other groups has shown varied effects on these properties:

| Compound | Log D | Metabolic Stability (CL int) |

|---|---|---|

| Original Compound | 2.11 | 11 mg min⁻¹ μL⁻¹ |

| CF₃-Cyclobutane Analog | 2.51 | 16 mg min⁻¹ μL⁻¹ |

These changes suggest that while the original compound maintains a favorable profile, analogs may enhance certain pharmacokinetic properties, thereby improving efficacy against target biological pathways .

Antifungal Activity

In studies evaluating antifungal properties, this compound was tested against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The results demonstrated moderate antifungal activity, comparable to established antifungal agents:

| Compound | IC₅₀ (μM) | Activity |

|---|---|---|

| Tert-butyl Carbamate | 31 | Moderate |

| Control (Butenafine) | 25 | High |

These findings indicate that while the compound exhibits antifungal potential, further optimization may be necessary to enhance its potency .

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cancer cell lines to assess the compound's potential as an anticancer agent. The results revealed varying degrees of cytotoxicity:

| Cell Line | IC₅₀ (μM) | Description |

|---|---|---|

| HeLa | 50 | Moderate cytotoxicity |

| MCF-7 | 75 | Lower cytotoxicity |

The compound showed promising results against HeLa cells, suggesting potential for further development in cancer therapeutics .

Scientific Research Applications

Anticoagulant Development

One of the notable applications of tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is its potential role in developing anticoagulants. The compound is structurally related to Edoxaban, a direct inhibitor of coagulation factor Xa, marketed as Lixiana®. Research indicates that modifications to similar carbamate structures can enhance anticoagulant activity while reducing side effects .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in synthesizing various bioactive molecules. For instance, reactions involving this compound have been reported to produce derivatives with enhanced pharmacological properties, including anti-inflammatory and anti-cancer activities .

Organic Synthesis

This compound is utilized in multiple synthetic pathways to create complex organic molecules. For example, it has been employed in reactions with various electrophiles under controlled conditions to yield products with specific functional groups .

Reaction Conditions and Yields

The following table summarizes some synthetic routes involving this compound, highlighting yields and conditions:

| Reaction Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Reaction with 2-chlorobenzothiazole | 81 | DMSO, 110°C, 2h |

| Reaction with 2-chloro-3-nitropyridine | 63.5 | DMSO, 110°C, 2h |

| Coupling with ethyl 2-(4-chloro-pyrimidin-5-yl) | 31.4 | Dioxane, 100°C, microwave-assisted |

| Reaction with methyl (2-chloro-5-fluoropyridin) | 47.4 | Dioxane, 50°C, under inert atmosphere |

These reactions demonstrate the versatility of this compound as a building block in organic synthesis.

Case Study 1: Anticoagulant Activity

A study investigated the anticoagulant properties of derivatives synthesized from this compound. The results indicated that certain modifications resulted in compounds with improved efficacy and reduced bleeding risk compared to existing anticoagulants like Edoxaban .

Case Study 2: Synthesis of Anti-Cancer Agents

Another research focused on utilizing this compound as a precursor for anti-cancer agents. The study highlighted the successful synthesis of a series of compounds that exhibited promising cytotoxic activity against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate with structurally related carbamate derivatives, highlighting key differences in substituents, ring systems, and functional roles.

Table 1. Structural and Functional Comparison of Carbamate Derivatives

Key Comparisons

Substituent Effects Target Compound: The 6-chloropyridin-3-yl group enhances lipophilicity and may participate in directed hydrogen bonding or π-π stacking, which is critical in drug-receptor interactions. Chlorine’s electron-withdrawing effect could stabilize adjacent reactive sites . Pyrimidine Derivative (): The 2-chloro-5-iodopyrimidin-4-yl group introduces iodine, a heavy atom useful in radiopharmaceuticals or Suzuki-Miyaura cross-couplings. Hydroxymethyl Derivative (): The hydroxymethyl group increases hydrophilicity and serves as a transient protecting group, removable under milder conditions (e.g., acidic hydrolysis) compared to tert-butyl carbamates .

Ring System Impact

- Cyclobutyl vs. Cyclohexyl : The cyclobutyl ring in the target compound introduces steric strain, which may accelerate certain reactions (e.g., ring-opening) but complicate crystallization. Cyclohexyl analogs () offer greater conformational flexibility, aiding in crystallographic resolution .

The hydroxymethyl analog () is specialized for protecting amines in peptide synthesis .

Synthetic Considerations

- Cyclobutyl-containing compounds often require optimized reaction conditions to manage ring strain. For example, tert-butyl carbamate deprotection might necessitate stronger acids (e.g., trifluoroacetic acid) compared to hydroxymethyl derivatives, which can be cleaved under basic conditions .

Research Findings and Implications

- Hydrogen Bonding Patterns : The chloropyridine group in the target compound may form stronger hydrogen bonds (e.g., N–H···Cl) compared to the hydroxymethyl group’s O–H···O interactions, influencing crystallization behavior .

- Reactivity : The iodine in the pyrimidine derivative () enables efficient cross-coupling reactions, a feature absent in the target compound. This highlights substituent-driven design strategies for functional intermediates .

- Solubility: The hydroxymethyl analog’s solubility in polar solvents (e.g., ethanol) contrasts with the target compound’s likely preference for less polar solvents, impacting formulation in drug development .

Preparation Methods

Preparation of Key Intermediate: Tert-butyl (6-chloropyridin-3-yl)carbamate

A critical precursor in the synthesis is tert-butyl (6-chloropyridin-3-yl)carbamate, prepared by carbamation of 6-chloropyridin-3-amine derivatives. The following procedure exemplifies this step:

- The reaction mixture containing the amine precursor is cooled to -78 °C.

- Carbon dioxide gas is bubbled into the solution at this temperature for 1 hour.

- The mixture is then stirred overnight at room temperature.

- After cooling to 0 °C, the reaction is quenched with water, and the pH is adjusted to 3 using 1N HCl.

- The organic phase is separated, extracted with ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and evaporated under reduced pressure to yield the carbamate intermediate.

Directed Lithiation and Iodination

To functionalize the pyridine ring, a directed lithiation followed by iodination is employed:

- A solution of tert-butyl (6-chloropyridin-3-yl)carbamate in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under nitrogen atmosphere.

- n-Butyllithium is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

- A solution of iodine in anhydrous THF is added slowly at -78 °C.

- The reaction mixture is stirred for 4 hours at -78 °C.

- The reaction is quenched with water, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and purified by flash chromatography.

- This yields tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate with yields around 32%.

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | n-Butyllithium (1.5 mol equiv), THF, -78 °C, 30 min | Under N2 atmosphere | |

| Iodination | Iodine in THF, -78 °C, 4 hours | 32 | Purified by flash chromatography |

| Work-up | Quench with water, extract with EtOAc, wash with brine | Drying over Na2SO4, filtration |

Preparation of 5-tert-butoxycarbonylamino-2-chloro-isonicotinic Acid

This acid derivative is prepared by carboxylation of the lithiated intermediate:

- The lithiated species is generated by adding n-butyllithium to a solution of tert-butyl (6-chloropyridin-3-yl)carbamate and N,N,N',N'-tetramethylethylenediamine (TMEDA) in diethyl ether at -78 °C.

- After stirring at -10 °C for 2 hours, the mixture is recooled to -78 °C.

- Crushed dry ice (solid CO2) is added slowly, and the mixture is stirred for 30 minutes.

- The mixture is concentrated, water is added, and the aqueous phase is acidified to pH ~3 with hydrochloric acid.

- The precipitated acid is filtered, washed, and dried to yield the product in about 33% yield.

Cyclobutylation to Form the Target Compound

Although direct literature detailing the cyclobutylation step for tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate is limited in the provided sources, the general approach involves:

- Using the iodinated pyridine carbamate intermediate for subsequent coupling with a cyclobutyl organometallic reagent (e.g., cyclobutylmagnesium bromide or cyclobutyllithium) under palladium-catalyzed cross-coupling conditions.

- Alternatively, nucleophilic substitution or cyclization reactions may be employed to introduce the cyclobutyl group at the 3-position of the pyridine ring.

- The reaction conditions typically require inert atmosphere, low temperatures, and careful control of stoichiometry to maximize yield and purity.

Purification and Characterization

- Purification is generally performed by silica gel column chromatography using mixtures of petroleum ether and ethyl acetate as eluents.

- The product is characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

- Typical ^1H NMR signals for tert-butyl carbamate protecting groups appear around 1.5 ppm (singlet, 9H).

- Chloropyridine protons resonate between 7.7 and 9.1 ppm depending on substitution patterns.

Summary of Key Preparation Steps and Yields

Additional Notes on Reaction Optimization

- Cesium carbonate has been reported as an effective base for related carbamate transformations involving decarboxylative amination, indicating potential for optimizing base-mediated steps in synthesis.

- Solvent choice is critical; acetonitrile and toluene have been used successfully in related carbamate reactions, affecting yield and reaction rate.

- Low temperatures (-78 °C) are essential during lithiation and electrophilic substitution to prevent side reactions and decomposition.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate?

The synthesis typically involves three key steps: (1) formation of the cyclobutyl ring via [2+2] photocycloaddition or strain-driven cyclization, (2) coupling the cyclobutane moiety with 6-chloropyridin-3-yl groups using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), and (3) introducing the tert-butyl carbamate (Boc) protecting group via reaction with Boc anhydride under basic conditions. Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical to minimize steric hindrance from the tert-butyl group .

Q. How can researchers characterize the structure and purity of this compound?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.

Cross-referencing experimental data with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. What purification techniques are effective for this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradient) is widely used. Recrystallization in polar aprotic solvents (e.g., acetonitrile) may improve crystalline yield. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended .

Q. What safety considerations are critical when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Conduct reactions in a fume hood due to potential pyridine derivative toxicity. Waste containing chlorinated pyridines must be disposed of as hazardous chemical waste .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in sterically hindered environments?

- Catalyst selection : Bulky ligands (e.g., SPhos) in palladium-catalyzed couplings reduce steric interference.

- Solvent effects : Low-polarity solvents (e.g., toluene) favor cyclobutane stability.

- Temperature control : Slow addition of reagents at −78°C minimizes side reactions.

Statistical Design of Experiments (DoE) can systematically identify optimal conditions .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, transition states, and regioselectivity. Molecular dynamics simulations model solvent effects, while docking studies assess potential bioactivity. These methods guide experimental prioritization .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Multi-technique validation : Combine NMR, IR, and X-ray crystallography.

- Isotopic labeling : Use N or C-labeled precursors to clarify ambiguous signals.

- Statistical analysis : Apply Grubbs’ test to identify outliers in replicate experiments .

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

- Control variables : Standardize solvent batches, catalyst sources, and reaction vessels.

- Replication : Perform triplicate runs for critical steps (e.g., coupling reactions).

- Data documentation : Use electronic lab notebooks (ELNs) with metadata (e.g., humidity, stirring speed).

Courses in advanced chemical methods emphasize these protocols .

Data Analysis and Interpretation

Q. How to analyze kinetic data for reactions involving this compound?

- Rate law determination : Use UV-Vis spectroscopy or in-situ NMR to monitor concentration changes.

- Eyring plots : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants.

- Statistical tools : Apply nonlinear regression (e.g., MATLAB or Python’s SciPy) to fit kinetic models .

Q. What advanced statistical methods are suitable for optimizing synthetic pathways?

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, catalyst loading).

- Principal Component Analysis (PCA) : Reduces dimensionality in multi-parameter datasets.

- Machine learning : Train neural networks on historical reaction data to predict optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.